2-Methyl-4,4,4-trifluorobutanal
Overview
Description
Molecular Structure Analysis
The ®-2-Methyl-4,4,4-trifluorobutanal molecule contains a total of 15 bonds. There are 8 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 aldehyde(s) (aliphatic) .
Physical And Chemical Properties Analysis
The density of 2-Methyl-4,4,4-trifluorobutanal is approximately 1.2±0.1 g/cm^3 . The boiling point is around 60.3±40.0 °C at 760 mmHg . The compound has a molar refractivity of 21.2±0.3 cm^3 .
Scientific Research Applications
Synthesis and Chemical Properties :
- 2-Methyl-4,4,4-trifluorobutanal can be synthesized through the Rh-catalyzed hydroformylation of 3,3,3-trifluoropropene, achieving high aldehyde yield and selectivity (Ohtsuka, Kobayashi, & Yamakawa, 2014).
- NMR investigations of related compounds, such as 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, provide insights into their chemical behavior (Hinton & Jaques, 1975).
Applications in Polymerization and Material Sciences :
- A derivative, 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, has been evaluated as a fluorescent probe for monitoring cationic photopolymerization processes, showing high sensitivity and distinct fluorescence spectrum shifts (Ortyl, Galica, Popielarz, & Bogdał, 2014).
- The compound is also involved in the regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone, which are valuable for various chemical applications (Song & Zhu, 2001).
Photophysical and Optical Applications :
- A Eu(III) tetrakis(β-diketonate) dimeric complex, involving a derivative of 2-Methyl-4,4,4-trifluorobutanal, has been studied for its photophysical properties and potential use in advanced photonic applications (Biju et al., 2014).
Organic Synthesis and Catalysis :
- The compound has applications in asymmetric olefin hydroformylation, showcasing its utility in organic synthesis (Shibahara, Nozaki, & Hiyama, 2003).
- It's also used in the direct, concise, and enantioselective synthesis of various organic compounds, demonstrating its versatility in synthetic chemistry (Funabiki et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4,4,4-trifluoro-2-methylbutanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-4(3-9)2-5(6,7)8/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPXLODATSRVIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,4,4-trifluorobutanal |
Synthesis routes and methods
Procedure details
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